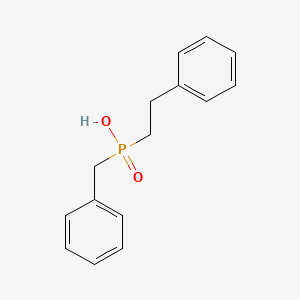

Benzyl(2-phenylethyl)phosphinic acid

Description

Structure

3D Structure

Properties

CAS No. |

60265-00-1 |

|---|---|

Molecular Formula |

C15H17O2P |

Molecular Weight |

260.27 g/mol |

IUPAC Name |

benzyl(2-phenylethyl)phosphinic acid |

InChI |

InChI=1S/C15H17O2P/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,16,17) |

InChI Key |

SYLDFTPUJJERIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCP(=O)(CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Phenylethyl Phosphinic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the phosphinic acid framework by forming P-C bonds through the reaction of a phosphorus precursor with suitable carbon electrophiles. These methods often involve the activation of hypophosphorous acid or its derivatives.

Activation of Hypophosphorous Acid and Derivatives for P-C Bond Formation

Hypophosphorous acid (H₃PO₂) and its derivatives are versatile starting materials for phosphinic acid synthesis, providing the core hydroxyphosphoryl group. Activation of these precursors is crucial for their participation in nucleophilic reactions to form P-C bonds.

A powerful method for the formation of P-C bonds involves the in situ generation of bis(trimethylsilyl) phosphonite (BSTP), also referred to as bis(trimethylsilyl)hypophosphite, from hypophosphorous acid or its salts. This highly reactive intermediate can then undergo addition to various electrophiles. For instance, the synthesis of benzyl(phenyl)phosphinic acid has been achieved by treating phenylphosphinic acid with trimethylsilyl (B98337) chloride and diisopropylethylamine, followed by the addition of benzyl (B1604629) bromide. nih.gov A similar strategy could be envisioned for the synthesis of the target molecule, where a suitable phenylethyl precursor would be used.

The hydrophosphination of alkenes using bis(trimethylsilyl)phosphonite is another relevant application. For example, the treatment of styrene (B11656) with bis(trimethylsilyl)phosphonite, followed by hydrolysis, yields (2-phenylethyl)phosphinic acid. This mono-substituted phosphinic acid can then be further functionalized to introduce the benzyl group. A catalyst-free photochemical approach for alkene hydrophosphination with bis(trimethylsilyl)phosphonite has also been reported, offering a milder alternative to traditional radical initiators and affording H-phosphinate derivatives in good to excellent yields after post-functionalization.

Table 1: Synthesis of a (2-Phenylethyl)phosphinic Acid Analogue via Bis(trimethylsilyl)phosphonite

| Alkene | Reagent | Conditions | Product | Yield |

| Styrene | Bis(trimethylsilyl)phosphonite | 1. Stoichiometric amount, UV irradiation; 2. Hydrolysis | (2-Phenylethyl)-H-phosphinate salt | 88% |

This data is for an analogous reaction and serves as a representative example.

The phospha-Michael addition, the conjugate addition of a P-H bond across an activated carbon-carbon double bond, is a widely used method for the formation of P-C bonds. This reaction can be catalyzed by bases and has been successfully applied to a variety of Michael acceptors, including α,β-unsaturated esters, ketones, and nitriles.

In the context of synthesizing benzyl(2-phenylethyl)phosphinic acid, a plausible route would involve the Michael addition of a benzylphosphinate to a styrene derivative. The reaction of secondary phosphine (B1218219) oxides with activated internal alkenes like ethyl cinnamate (B1238496) can be achieved under solvent-free conditions at elevated temperatures. While this specific reaction might lead to a different analogue, the principle can be extended to the addition of benzylphosphinate to styrene.

The reaction conditions, particularly the nature of the catalyst and solvent, can significantly influence the efficiency of the phospha-Michael addition. Various catalysts, including organocatalysts, have been developed to promote this transformation under mild conditions.

Table 2: Representative Phospha-Michael Addition to an Activated Alkene

| Phosphine Oxide | Michael Acceptor | Conditions | Product |

| Ditolylphosphine oxide | Ethyl cinnamate | Neat, 150 °C, Microwave | 3-(Ditolylphosphoryl)-3-phenylpropanoate |

This data is for an analogous reaction and serves as a representative example.

The phospha-Mannich reaction is a three-component condensation involving a compound with a P-H bond, an aldehyde, and an amine. This reaction provides a direct route to α-aminoalkylphosphinic acids and their derivatives. While not directly applicable to the synthesis of this compound due to the resulting α-amino functionality, it is a significant method for creating complex phosphinic acid analogues.

Recent advancements have shown that the reaction of hypophosphorous acid with secondary amines and formaldehyde (B43269) in wet acetic acid can lead to aminomethyl-H-phosphinic acids in nearly quantitative yields. rsc.org The scope of this reaction has been extended to various aldehydes and amines, offering a versatile tool for the synthesis of a diverse range of phosphinic acid derivatives. Furthermore, multicomponent reactions have been developed for the synthesis of heterocyclic phosphonates, which could potentially be adapted for phosphinic acid analogues. beilstein-journals.org

Table 3: Example of a Phospha-Mannich Reaction

| P-H Compound | Amine | Aldehyde | Product | Yield |

| Hypophosphorous acid | Dibenzylamine | Formaldehyde | (Dibenzylaminomethyl)-H-phosphinic acid | ~Quantitative |

This data is for an analogous reaction and serves as a representative example.

Alkylation and Arylation Methods

These methods involve the formation of one or both P-C bonds by reacting a phosphorus-containing substrate with an organometallic reagent or an alkyl/aryl halide.

The reaction of organometallic reagents, particularly Grignard reagents, with various phosphorus electrophiles is a cornerstone in the synthesis of phosphinic acids. For the preparation of unsymmetrical phosphinic acids, a stepwise approach is typically necessary.

One strategy involves the reaction of a monoalkylphosphinate with a Grignard reagent. For example, a mono-substituted phosphinic acid can be silylated and then reacted with an acrylate (B77674) to yield a di-substituted phosphinic acid. kent.ac.uk A more direct approach is the reaction of an alkylphosphonic dihalide with a Grignard reagent. However, controlling the stoichiometry to achieve mono-addition can be challenging.

A versatile method for synthesizing unsymmetrical phosphinic acids involves the reaction of dialkyl phosphites with Grignard reagents to form secondary phosphine oxides, which are then oxidized to the corresponding phosphinic acids. This method is generally more suitable for symmetrical phosphinic acids but can be adapted for unsymmetrical targets with careful selection of starting materials and reaction conditions. The reaction of aromatic phosphinyl chlorides with alkyl Grignard reagents has also been shown to produce mixed alkyl aryl phosphine oxides in fair to good yields.

Table 4: Synthesis of an Unsymmetrical Phosphine Oxide via Grignard Reaction

| Phosphorus Substrate | Grignard Reagent | Product | Yield |

| Diphenylphosphinyl chloride | Isopropylmagnesium bromide | Diphenylisopropylphosphine oxide | Lower than other alkyls |

This data is for an analogous reaction and serves as a representative example.

Palladium-Catalyzed C-P Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of phosphorus-carbon (P-C) bonds, a crucial step in the synthesis of phosphinic acids and their analogues, including structures like this compound. The most prominent of these methods is the Hirao cross-coupling reaction, which typically involves the reaction of a compound containing a P-H bond, such as an H-phosphinate or a secondary phosphine oxide, with an aryl or vinyl halide. nih.govrsc.orgnih.gov

The general mechanism of the Hirao reaction involves a catalytic cycle initiated by the oxidative addition of an aryl or alkyl halide to a palladium(0) complex. The resulting palladium(II) intermediate then reacts with the phosphorus-containing nucleophile. Subsequent reductive elimination yields the desired P-C coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

Key components and conditions for these reactions include:

Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. nih.govnih.gov

Ligands: The efficiency and scope of the coupling are often enhanced by the use of ancillary ligands, particularly bidentate phosphine ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). nih.govorganic-chemistry.org In some "greener" approaches, the reaction can proceed without added phosphine ligands, utilizing an excess of the phosphorus reagent which can coordinate to the palladium center. rsc.org

Base: An organic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically required to facilitate the reaction. nih.govrsc.org

Substrates: The reaction is broadly applicable to a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. nih.govorganic-chemistry.orgacs.org The phosphorus component can be varied, including H-phosphinates, secondary phosphine oxides, and dialkyl phosphites. nih.gov

For the synthesis of a molecule like this compound, one could envision a strategy involving the coupling of an ethyl phenyl-H-phosphinate with a benzyl halide or, alternatively, a benzyl-H-phosphinate with a phenylethyl halide. The resulting phosphinate ester can then be hydrolyzed to the final phosphinic acid.

Another relevant palladium-catalyzed method is the hydrophosphorylation of unsaturated systems like alkenes and alkynes. organic-chemistry.org This reaction involves the addition of a P-H bond across a carbon-carbon double or triple bond. nih.govnih.gov For instance, the reaction of styrene with a suitable H-phosphinic acid could potentially form the desired carbon skeleton.

The table below summarizes representative examples of palladium-catalyzed C-P cross-coupling reactions, illustrating the diversity of substrates and catalyst systems employed.

| Aryl/Heteroaryl Halide | Phosphorus Reagent | Palladium Catalyst/Ligand | Base | Yield (%) |

| Dichloroheterocycles | Secondary Phosphine Oxides | Pd(OAc)₂/dppf or dippf | Various | 35-98 |

| Bromoarenes | Diethyl Phosphite | Pd(OAc)₂ (ligand-free) | Et₃N | Moderate to High |

| Aryl Bromides/Iodides | Diisopropyl Phosphite | Pd(OAc)₂/dppf | DIPEA | High |

| Chloroarenes | H-Phosphinate Esters | Palladium complex | Not specified | Good |

| Benzyl Bromides | Diisopropyl Phosphonates | Pd(OAc)₂/CataCXium A | NaOt-Bu | 64-92 |

This table presents a summary of findings on palladium-catalyzed C-P coupling reactions, providing a general overview of the scope and efficiency of these methods. rsc.orgnih.govorganic-chemistry.orgacs.orgnih.gov

These methodologies offer a direct and modular route to unsymmetrical phosphinic acids and their derivatives, demonstrating broad functional group tolerance and applicability to a wide array of starting materials. organic-chemistry.org

Oxidation Routes to Phosphinic Acids

Oxidation of lower oxidation state phosphorus compounds is a fundamental and widely used strategy for the synthesis of phosphinic acids. This approach typically involves the conversion of secondary phosphines, secondary phosphine oxides, or phosphinites into the target pentavalent phosphinic acid structure.

Oxidation of Secondary Phosphines and Phosphine Oxides

The direct oxidation of secondary phosphines (R₂PH) to phosphinic acids (R₂P(O)OH) is a conceptually straightforward method. However, its practical application is often limited due to the high reactivity and instability of many secondary phosphines, which can be pyrophoric and susceptible to over-oxidation. researchgate.net

A more common and controllable strategy involves the oxidation of secondary phosphine oxides (SPOs), R₂P(O)H. SPOs are significantly more stable than the corresponding secondary phosphines and are readily accessible starting materials. The oxidation of SPOs to phosphinic acids can be achieved using a variety of oxidizing agents. Hydrogen peroxide is a frequently used oxidant for this transformation. organic-chemistry.org The reaction proceeds via the tautomeric phosphinous acid (R₂POH) form of the SPO, which is then oxidized. organic-chemistry.org

2 R₂P(O)H ⇌ 2 R₂POH R₂POH + [O] → R₂P(O)OH

While early work suggested that secondary phosphine oxides might not be isolable from the oxidation of secondary phosphines, carefully controlled conditions, such as using air in isopropyl alcohol at elevated temperatures, have allowed for their preparation and subsequent conversion to other derivatives. researchgate.net

Oxidative Procedures for Phosphinites

Phosphinites, which are esters of phosphinous acid (R₂POR'), serve as valuable precursors for the synthesis of phosphinic acids. The oxidation of phosphinites leads to the formation of phosphinates (phosphinic acid esters), R₂P(O)OR'. These esters can then be hydrolyzed under acidic or basic conditions to yield the free phosphinic acid.

Various oxidizing agents can be employed for the conversion of phosphinites to phosphinates, including:

Oxygen (O₂)

Hydrogen peroxide (H₂O₂)

Nitrogen oxides

The choice of oxidant often depends on the stability of the starting phosphinite and the resulting phosphinate product. For instance, hydrogen peroxide is suitable if the product is stable to hydrolysis under the reaction conditions. This method's primary limitation can be the accessibility of the initial phosphinite starting material. However, transesterification reactions can sometimes be used to obtain esters of specific alcohols.

Oxidation: R₂POR' + [O] → R₂P(O)OR'

Hydrolysis: R₂P(O)OR' + H₂O → R₂P(O)OH + R'OH

This route provides a reliable pathway to phosphinic acids, contingent on the availability of the corresponding phosphinite precursors.

Red Phosphorus Based Syntheses

Syntheses utilizing elemental red phosphorus offer a direct and atom-economical approach to building the core structure of phosphinic acids. These methods typically involve the direct phosphorylation of organic halides. Recent advancements have demonstrated that alkyl-H-phosphinic acids can be prepared by reacting alkyl bromides with red phosphorus under phase-transfer conditions. organic-chemistry.org

The resulting alkyl-H-phosphinic acids are versatile building blocks themselves. For example, they can be used to stabilize nanoparticles, modify metal surfaces, or serve as co-catalysts. organic-chemistry.org Furthermore, they can be chemoselectively reacted with additional alkyl bromides in the presence of a base like triethylamine (Et₃N) to produce alkyl-H-phosphinic acid alkyl esters. organic-chemistry.org

This methodology provides a pathway to construct the P-C bond directly from an elemental phosphorus source, which can be advantageous over multi-step sequences that require pre-functionalized phosphorus reagents. While specific examples for the direct synthesis of this compound from red phosphorus are not detailed, the general strategy involves the reaction of elemental phosphorus with the corresponding organic halides, potentially in a sequential manner to introduce the benzyl and phenylethyl groups.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Red Phosphorus | Alkyl Bromides | Phase-transfer catalysis | Alkyl-H-phosphinic acids |

| Alkyl-H-phosphinic acid | Alkyl Bromides | 60–65 °C, Et₃N | Alkyl-H-phosphinate esters |

This table summarizes synthetic routes starting from red phosphorus to produce phosphinic acid derivatives. organic-chemistry.org

Stereoselective Synthesis of this compound Analogues

The phosphorus atom in an unsymmetrical phosphinic acid like this compound is a stereocenter. The synthesis of enantiomerically pure P-stereogenic phosphinic acids is of significant interest, particularly for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. Stereoselective synthesis aims to control the three-dimensional arrangement of the substituents around the phosphorus atom.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful tool for the synthesis of P-chiral compounds.

In the context of phosphinic acid synthesis, a chiral auxiliary can be attached to the phosphorus center to form a diastereomeric intermediate. The inherent chirality of the auxiliary then influences the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

An example of this approach involves the condensation of a chiral auxiliary, such as an amino alcohol, with a dichlorophosphine (e.g., t-BuPCl₂). This is followed by hydrolysis to create a P-chiral H-phosphinate building block. The chiral auxiliary can then be displaced by a Grignard reagent in a nucleophilic substitution reaction. Subsequent hydrolysis yields the P-chiral secondary phosphine oxide (SPO) with high enantiomeric purity. These SPOs are direct precursors to phosphinic acids via oxidation.

The general steps are:

Attachment of Auxiliary: A phosphorus precursor reacts with a chiral auxiliary (e.g., a chiral alcohol or amine) to form a mixture of diastereomers.

Separation: The diastereomers are separated, typically by chromatography or crystallization.

Stereoselective Transformation: One of the separated diastereomers undergoes a reaction (e.g., nucleophilic displacement) where the auxiliary directs the stereochemistry of the newly formed bond.

Removal of Auxiliary: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically pure phosphinic acid derivative.

For instance, carbohydrates like D-galactosamine have been employed as chiral auxiliaries in the stereoselective synthesis of α-amino(phenyl)methyl(phenyl)phosphinic acids, demonstrating the utility of this strategy. organic-chemistry.org Similarly, inexpensive auxiliaries like 1,1'-bi-2-naphthol (B31242) (BINOL) have been used to achieve asymmetric C-P cross-coupling reactions, leading to P-chirogenic phosphinates and phosphine oxides with excellent stereoselectivity.

| Chiral Auxiliary Type | Application | Outcome |

| Aminoindanol | Synthesis of P-stereogenic phosphine oxides | Multigram synthesis of key synthons |

| D-Glucosamine | Stereoselective synthesis of phosphine oxides | Successfully employed as a novel auxiliary |

| 1,1'-bi-2-naphthol (BINOL) | Asymmetric C-P cross-coupling | Access to P-chirogenic phosphinates and oxides |

| Camphorsultam | Michael addition, Claisen rearrangement | High diastereoselectivity |

| Pseudoephedrine | Alkylation of amides | Product configuration directed by auxiliary |

This table highlights various chiral auxiliaries and their application in the stereoselective synthesis of phosphorus compounds. nih.govrsc.org

Diastereoselective Synthesis Approaches

The synthesis of phosphinic acid analogues with specific stereochemistry often relies on the use of chiral auxiliaries or the separation of diastereomeric mixtures. One notable approach involves the asymmetric Michael addition of phosphinic acids to acrylate derivatives that incorporate chiral auxiliaries, such as Evans oxazolidinones. This method allows for the induction of stereochemistry at a specific position, leading to the formation of phosphinyl dipeptidomimetics with moderate to excellent diastereomeric excess (50–98%). The resulting diastereomers can often be separated using techniques like high-performance liquid chromatography (HPLC) to yield pure stereoisomers.

In the context of phosphinic peptides, diastereoselective synthesis has been employed to create specific configurations essential for biological activity. For instance, the synthesis of phosphinic peptide inhibitors of angiotensin-converting enzyme (ACE) has demonstrated the ability to produce pure diastereomers. By carefully selecting chiral starting materials and controlling reaction conditions, it is possible to synthesize complex molecules with multiple stereocenters, such as the (S,R,S,S) configuration of certain peptide analogues. This level of stereochemical control is crucial as the biological activity of such inhibitors is highly dependent on their three-dimensional structure.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a powerful and efficient route to chiral phosphinic acids and their derivatives, minimizing the need for chiral auxiliaries or diastereomer separation. While methodologies directly targeting this compound are specific, broader advancements in asymmetric catalysis are highly relevant. Chiral phosphoric acids, for example, have emerged as highly effective organocatalysts for a wide array of enantioselective transformations. These catalysts can create a chiral environment that directs the stereochemical outcome of a reaction, leading to products with high enantiomeric excess (ee).

Another promising strategy is the use of transition-metal catalysis in combination with chiral ligands. For instance, nickel/photoredox dual catalysis has been successfully applied to the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. Using chiral bi-oxazoline (BiOX) ligands, this method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. Such catalytic systems hold potential for adaptation to the synthesis of chiral phosphinic acid derivatives by enabling the enantioselective formation of key carbon-phosphorus or carbon-carbon bonds.

Preparation of Functionalized this compound Derivatives

Functionalization of the phosphinic acid moiety, particularly through esterification, is a key strategy to modify the physicochemical properties of the parent compound, such as polarity and membrane permeability.

Esterification Reactions of Phosphinic Acids

Direct esterification of phosphinic acids with alcohols is generally challenging under standard conditions. scispace.com Consequently, conventional methods often involve the activation of the phosphinic acid. A common approach is the conversion of the phosphinic acid to a more reactive phosphinic chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol or phenol (B47542) in the presence of a tertiary amine base. scispace.comnih.gov

Alternatively, coupling agents typically used in peptide synthesis have been successfully employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP), can facilitate the direct condensation of phosphinic acids with alcohols, affording the desired phosphinate esters in good yields. scispace.comresearchgate.net Another approach is alkylating esterification, where the phosphinic acid is treated with an alkyl halide in the presence of a base. ingentaconnect.com

To enhance properties like solubility and bioavailability, phosphinic acids can be esterified with biologically relevant molecules such as carbohydrates and flavonoids. nih.gov These reactions often require mild conditions to preserve the integrity of the complex alcohol component. Efficient and controllable esterification has been achieved using modern coupling reagents. nih.govcore.ac.uk For instance, aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and carbodiimide-based reagents such as DIC (N,N'-Diisopropylcarbodiimide) have proven effective for coupling phosphinic acids with protected carbohydrate derivatives and flavonoids like 3-hydroxyflavone. nih.govcore.ac.uk These methods yield the target phosphinate esters in excellent to quantitative yields under mild conditions. nih.govcore.ac.uk

| Parameter | Condition |

|---|---|

| Phosphinic Acid | 0.6 mmol |

| 3-Hydroxyflavone | 0.5 mmol |

| Coupling Reagent | DIC (0.65 mmol) |

| Base | TEA (1.0 mmol) |

| Solvent | DMF (1 mL) |

| Temperature | 80 °C |

| Time | 3 h |

Recent efforts have focused on developing more environmentally friendly, metal-free, and catalytic esterification methods. A novel approach involves the use of triethylamine (TEA) as a catalyst for the sugar-esterification of phosphinic acids, providing a transition-metal-free pathway to a variety of phosphinates. researchgate.netacs.org This method is valued for its operational simplicity and tolerance of different functional groups on both the phosphinic acid and the sugar moiety. researchgate.netacs.org

Microwave-assisted synthesis has also emerged as a powerful tool for the direct esterification of phosphinic acids. ingentaconnect.comtandfonline.com Under microwave irradiation, phosphinic acids can react directly with alcohols at elevated temperatures (e.g., 180-200 °C), often without the need for a solvent, which is not feasible with conventional heating. scispace.comtandfonline.com The efficiency of these reactions can sometimes be enhanced by phase transfer catalysts or the use of ionic liquids as additives, representing a greener alternative to traditional protocols. ingentaconnect.comresearchgate.net

| Strategy | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional (via Chloride) | SOCl₂, Alcohol, Base | Well-established, reliable | nih.gov |

| Conventional (Coupling Agent) | DCC, DMAP, Alcohol | Direct, avoids harsh chlorinating agents | scispace.comresearchgate.net |

| With Carbohydrates/Flavonoids | TBTU or DIC, Base | Mild conditions, high yields, produces bioactive conjugates | nih.govcore.ac.uk |

| Metal-Free Catalytic | TEA, Sugar, Heat | Transition-metal-free, simple procedure | researchgate.netacs.org |

| Microwave-Assisted | Alcohol, High Temperature (MW) | Fast, direct, often solvent-free | ingentaconnect.comtandfonline.com |

Synthesis of Phosphinic Pseudopeptides and Isosteres

Phosphinic pseudopeptides are a class of peptide analogues where a phosphinate group replaces the scissile amide bond. This substitution is critical because the tetrahedral geometry of the phosphinate moiety mimics the high-energy transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteases.

Incorporating Phosphinate Moiety as Amide Bond Mimic

The foundational principle behind phosphinic pseudopeptides is the isosteric and isoelectronic resemblance of the phosphinate moiety, specifically the -P(O)(OH)CH₂- group, to the tetrahedral transition state of an amide bond being hydrolyzed by enzymes like metalloproteases. This structural mimicry allows the molecule to bind tightly to the enzyme's active site, effectively blocking its catalytic function.

The synthesis of these dipeptide analogues typically involves a convergent approach where two key building blocks are prepared separately and then combined. A common strategy involves the preparation of N-protected phosphinic pseudodipeptides suitable for solid-phase peptide synthesis (SPPS). For instance, building blocks like Fmoc-Aa₁ψ[P(O)(OAd)CH₂]-Aa₂-OH are synthesized in a multi-step sequence. This sequence often starts with a Cbz-protected phosphinic pseudodipeptide ester, Cbz-Aa₁ψ[P(O)(OH)CH₂]-Aa₂-OR. The process includes:

Adamantyl protection of the phosphinate group.

Hydrolysis of the C-terminal ester.

Replacement of the N-terminal Cbz group with an Fmoc group, often using mild hydrogenolysis conditions to preserve the adamantyl protecting group.

An important aspect of this chemistry is the chemoselective activation of functional groups. The carboxylate group can be selectively converted into an amide in the presence of the free phosphinic acid, as the phosphinate is poorly activated by standard peptide coupling reagents like DCC/HOBt or PyBOP.

Synthesis of α-Amino-C-phosphinic Acid Analogues

α-Amino-C-phosphinic acids are analogues of α-amino acids where the carboxylic acid group is replaced by a phosphinic acid functionality (-PO₂HR'). nih.gov The synthesis of these compounds in an optically active form is of great interest due to the critical role of stereochemistry in their biological activity. researchgate.net

A widely employed strategy for stereoselective synthesis is the nucleophilic addition of a phosphorus compound to a chiral imine. nih.gov The stereochemical outcome is directed by the chiral auxiliary on the imine nitrogen. For example, the addition of ethyl phenylphosphinate to chiral N-sulfinylaldimines has been reported for the synthesis of optically enriched α-amino-C-phosphinic acids. nih.gov The reaction proceeds via the formation of α-amino-C-phosphinates, which are then hydrolyzed to yield the final α-amino-C-phosphinic acids. nih.gov

Another approach involves the enzymatic resolution of racemic mixtures. For instance, racemic α-aminobenzyl hydroxymethyl phosphinic acid can be acylated, and the resulting N-phenylacetyl derivative can be selectively hydrolyzed by an enzyme like penicillin amidase (PcAm). nih.gov This process yields one enantiomer of the acylated compound and the other enantiomer of the deacylated α-amino-C-phosphinic acid with high purity. nih.gov

Table 1: Stereoselective Methods for α-Amino-C-phosphinic Acid Synthesis

| Method | Chiral Auxiliary / Reagent | Description | Outcome |

|---|---|---|---|

| Nucleophilic Addition | Chiral N-sulfinylaldimines | Addition of ethyl phenylphosphinate to the chiral imine, followed by hydrolysis of the auxiliary and ester groups. nih.gov | Optically enriched (R)-α-amino-C-phosphinic acids with enantiomeric excesses ranging from 20-40%. nih.gov |

| Enzymatic Resolution | Penicillin Amidase (PcAm) | Selective hydrolysis of the N-phenylacetyl group from a racemic mixture of N-acylated α-amino-C-phosphinic acid. nih.gov | Separation of enantiomers, yielding enantiomerically pure (R)- and (S)-α-amino-C-phosphinic acids. nih.gov |

Multi-component Coupling Strategies for Pseudopeptide Formation

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity and are well-suited for the synthesis of phosphinic pseudopeptides. diva-portal.org These reactions allow for the formation of complex molecules in a single step from three or more starting materials.

A prominent example is the three-component condensation of an aldehyde, an amide or carbamate (B1207046) (such as benzyl carbamate), and a trivalent phosphorus species. diva-portal.orgbeilstein-journals.org This reaction, analogous to the synthesis of α-aminophosphonic acids, can be adapted for phosphinic acid derivatives. For instance, various aldehydes can react with benzyl carbamate and a phosphonous acid like 2-ethoxycarbonylethylphosphonous acid in the presence of acetyl chloride to produce phosphinic pseudodipeptide precursors in good yields. beilstein-journals.org

The Kabachnik-Fields reaction is another valuable multi-component strategy. A modified procedure involves the reaction of 2-substituted 2-alkoxycarbonylethyl phosphonous acids, acetamide, and benzaldehyde (B42025) in acetic anhydride. nih.gov Subsequent hydrolysis yields pseudo-phenylglycyl peptides, which are complex phosphinic acids. nih.gov These methods provide a convergent and efficient route to complex pseudopeptides by forming multiple bonds in a single operation. nih.govrsc.org

Table 2: Examples of Three-Component Reactions for Phosphinic Pseudopeptide Synthesis

| Aldehyde Component | Phosphorus Component | Amide/Carbamate | Product Type | Yield |

|---|---|---|---|---|

| Benzaldehyde | 2-Ethoxycarbonylethylphosphonous acid | Benzyl Carbamate | N-Cbz protected phosphinic pseudodipeptide ester | Good (48-75%) beilstein-journals.org |

| Acetaldehyde | 2-Ethoxycarbonylethylphosphonous acid | Benzyl Carbamate | N-Cbz protected phosphinic pseudodipeptide ester | Good (48-75%) beilstein-journals.org |

Cyclization Reactions and Heterocycle Formation (e.g., Azaphospholidines, Azaphospholes)

Cyclization reactions involving phosphinic acids open pathways to various phosphorus-containing heterocycles. These cyclic structures can impose conformational constraints on the molecule, which is often desirable for enhancing binding affinity and selectivity for biological targets.

Intramolecular Cyclodehydration

Intramolecular reactions provide an effective route to form cyclic phosphinic amides, known as azaphospholidines or γ-phostams. These reactions typically involve the formation of a C-N or N-P bond to close the ring. For example, the cyclization of N,N'-diphenyl 3-chloropropylphosphondiamide in the presence of a base like sodium hydroxide (B78521) proceeds via C-N bond formation to yield a 1,2-azaphospholidine 2-oxide derivative. beilstein-journals.org

Another strategy involves starting with a phosphinate ester bearing an amino group. For instance, methyl 2-aminobenzyl(phenyl)phosphinate can undergo cyclization upon heating or treatment with a coupling agent like DCC. beilstein-journals.org This reaction forms a fused-ring system, 1-methyl-2-phenyl-1,3-dihydrobenzo[d] nih.govbeilstein-journals.orgazaphosphole 2-oxide, demonstrating an intramolecular condensation to form the N-P bond of the heterocyclic ring. beilstein-journals.org These cyclization methods are crucial for creating structurally rigid analogues of phosphinic peptides.

Copper-Catalyzed Cross-Coupling for Heterocycle Formation

Copper-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the synthesis of P-heterocycles, including those containing a stereogenic phosphorus center. These methods enable the formation of C-P bonds under relatively mild conditions.

An elegant approach involves the copper-catalyzed dynamic kinetic C-P cross-coupling and cyclization to produce P-stereogenic cyclic phosphinic amides. This method can be applied to synthesize six-, seven-, and eight-membered rings with high enantioselectivity. Furthermore, copper catalysis is instrumental in domino reactions for heterocycle synthesis. For example, a copper-catalyzed reaction between O-acetyl ketoximes and terminal alkynes can generate ynimine intermediates in situ. These reactive intermediates can then undergo a [5+1] heteroannulation to form a variety of medicinally important heterocycles, such as isoquinolines, azabenzofurans, and azabenzothiophenes. While not directly starting from a phosphinic acid, this principle of copper-catalyzed domino reactions highlights the potential for developing novel routes to complex azaphospholes and other P-heterocycles by designing substrates that incorporate a phosphinate moiety.

Protecting Group Strategies and Manipulation in this compound Synthesis

The synthesis of complex molecules like this compound and its analogues often requires the strategic use of protecting groups to ensure chemoselectivity. jocpr.comneliti.com Protecting groups are employed to temporarily mask the reactive P-OH moiety of phosphinic acids or their precursors, preventing undesired side reactions and allowing for controlled, stepwise modifications at other positions in the molecule. jocpr.comutsouthwestern.edu The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. neliti.com

In the context of phosphinic acid synthesis, protecting group strategies are primarily focused on the P-OH group, which can be readily deprotonated or can interfere with organometallic reagents or other sensitive reactants. Methodologies range from in-situ derivatization to the formation of stable, isolable protected intermediates.

In-Situ Silylation for Alkylation

One common and efficient strategy involves the temporary protection of the phosphinic acid as a silyl (B83357) phosphinate. This approach increases the nucleophilicity of the phosphinic acid oxygen, facilitating subsequent alkylation reactions. For instance, in a synthesis analogous to that of benzyl(phenyl)phosphinic acid, a precursor like phenylphosphinic acid can be treated with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like diisopropylethylamine (DIPEA). nih.gov The resulting trimethylsilyl ester is not isolated but is reacted in-situ with an alkylating agent, such as benzyl bromide. nih.gov The silyl protecting group is easily removed during the acidic aqueous workup.

Table 1: In-Situ Silylation Protocol for Phosphinic Acid Alkylation

| Step | Reagent | Purpose |

| 1. Silylation | Trimethylsilyl chloride (TMSCl), Diisopropylethylamine (DIPEA) | In-situ formation of a transient silyl ester to activate the phosphinic acid. nih.gov |

| 2. Alkylation | 1-(bromomethyl)benzene | Introduction of the benzyl group onto the phosphinate. nih.gov |

| 3. Deprotection | Hydrochloric acid (aqueous workup) | Hydrolysis of the silyl ester to yield the final phosphinic acid. nih.gov |

Protection as Stable Ester Derivatives

Another widely used strategy is the conversion of the phosphinic acid to a stable ester, which can then be purified and used in subsequent synthetic steps. These esters effectively protect the acidic proton and modify the reactivity of the phosphorus center.

Alkyl Esters: H-phosphinate precursors can be converted to their corresponding alkyl esters, such as ethyl or butyl esters. This is often achieved through methods like microwave-assisted direct esterification with an alcohol or by alkylating esterification using an alkyl halide in the presence of a base. mdpi.com While effective, direct esterification can sometimes be limited by equilibrium and the formation of by-products like pyrophosphinates, especially on a larger scale. mdpi.com

Orthoacetate Protection: A robust method for the temporary protection of H-phosphinic acids involves their reaction with triethyl orthoacetate in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. nih.gov This reaction yields a stable protected intermediate that can withstand a variety of reaction conditions, including ozonolysis, oxidation, and cross-coupling reactions. nih.gov This strategy is particularly valuable for synthesizing complex analogues where modifications are needed on side chains. The deprotection is typically achieved through acid hydrolysis. nih.gov

Table 2: Summary of Ester-Based Protecting Group Strategies

| Protecting Group | Method of Introduction | Key Features of Protected Intermediate | Conditions for Removal |

| Ethyl Ester | Reaction with triethyl orthoacetate and BF₃·OEt₂. nih.gov | Stable, isolable compound; compatible with various synthetic transformations. nih.gov | Acid hydrolysis. nih.gov |

| Butyl Ester | Direct esterification with butanol or alkylation with butyl bromide. mdpi.com | Allows for purification and subsequent reactions like the aza-Pudovik reaction. mdpi.com | Acid or base-catalyzed hydrolysis. |

| Benzyl Ester | N/A | Often used to protect carboxylic acids; deprotection via hydrogenolysis offers orthogonality. jocpr.comneliti.com | Hydrogenolysis (e.g., H₂, Pd/C). nih.gov |

Reaction Mechanisms and Mechanistic Studies of Benzyl 2 Phenylethyl Phosphinic Acid Transformations

Elucidation of P-C Bond Formation Mechanisms

The formation of phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry. For phosphinic acids and their derivatives, reactions like the Phospha-Michael addition and Mannich-type condensations represent powerful tools for constructing these linkages.

The Phospha-Michael addition, a conjugate addition of a P-H bond across an activated alkene, is a versatile method for P-C bond formation. While specific studies on Benzyl(2-phenylethyl)phosphinic acid are not extensively detailed in the literature, the mechanism can be inferred from studies on analogous secondary phosphine (B1218219) oxides and H-phosphinates.

The reaction typically proceeds via the addition of the P-H bond of the phosphinic acid to an electron-deficient double bond, such as that in α,β-unsaturated carbonyl compounds. Investigations have shown that these additions can occur under solvent-free conditions without the need for a catalyst or a radical initiator, particularly with highly activated alkenes. The reaction is believed to proceed through a concerted or near-concerted transition state where the phosphorus atom acts as the nucleophile attacking the β-carbon of the Michael acceptor, and the hydrogen atom is transferred to the α-carbon. The driving force is the formation of a stable P-C single bond at the expense of a C-C pi bond.

The general mechanism involves the tautomeric equilibrium of the phosphinic acid to its more nucleophilic trivalent phosphonous acid form, although direct addition of the pentavalent form is also proposed. For highly activated acceptors, the reaction can be facile, whereas less activated substrates may require thermal or microwave conditions to proceed.

Step 1: Nucleophilic Attack: The phosphorus atom of this compound attacks the β-carbon of the Michael acceptor.

Step 2: Proton Transfer: Concurrently or subsequently, the hydrogen atom from the P-H group is transferred to the α-carbon, leading to the formation of an enolate intermediate.

Step 3: Tautomerization: The enolate intermediate then tautomerizes to the more stable keto form, yielding the final phosphinic acid adduct.

The reactivity in these additions is governed by both steric and electronic effects of the substrates. For instance, highly activated acceptors like those with cyano or multiple ester groups react more readily than simple acrylate (B77674) or cinnamate (B1238496) esters.

| Factor | Influence on Reaction Rate | Example |

|---|---|---|

| Michael Acceptor Activation | Highly activated acceptors (e.g., with multiple electron-withdrawing groups) react faster. | Isopropylidenemalononitrile > Ethyl cinnamate |

| Steric Hindrance | Increased steric bulk on the phosphinic acid or the Michael acceptor can slow the reaction. | Di-tert-butylphosphine oxide reacts slower than diphenylphosphine (B32561) oxide. |

| Reaction Conditions | Solvent-free and/or thermal/microwave conditions can promote the reaction with less reactive substrates. | Heating above 150 °C may be required for addition to methyl crotonate. acs.org |

The phospha-Mannich reaction is a three-component condensation involving a P-H compound, an aldehyde (like formaldehyde), and an amine. This reaction is a key method for synthesizing α-aminoalkylphosphinic acids. The mechanism for phosphinic acids, including this compound, is understood to proceed through its trivalent tautomer, phosphonous acid. nih.govtamu.edu

An acid catalyst promotes the tautomerization of the stable tetracoordinated phosphinic acid (R₂P(O)H) to the more reactive tricoordinated phosphonous acid (R₂P-OH). tamu.edu The reaction then proceeds via the formation of an iminium ion from the aldehyde and the amine. The nucleophilic phosphorus of the phosphonous acid tautomer then attacks the electrophilic carbon of the iminium ion.

The key steps in the phospha-Mannich reaction are:

Iminium Ion Formation: The amine reacts with the aldehyde (e.g., formaldehyde) to form a hydroxymethylamine, which then dehydrates in the presence of acid to form a reactive electrophilic iminium ion.

Tautomerization: The phosphinic acid undergoes an acid-catalyzed tautomerization to its trivalent phosphonous acid form.

Nucleophilic Attack: The trivalent phosphorus species attacks the iminium ion, forming a new P-C bond and resulting in a protonated α-aminoalkylphosphinic acid.

Deprotonation: A final deprotonation step yields the neutral product.

Studies have shown that the basicity of the amine can influence the reaction's outcome, with more basic amines generally giving better yields of the desired aminomethyl-H-phosphinic acids. nih.gov Alternative mechanisms have also been proposed, suggesting that N-hydroxyalkyl species could be the reactive intermediates instead of iminium ions under certain conditions, such as in acetic acid. libretexts.org

Mechanisms of Esterification and Hydrolysis

The esterification of phosphinic acids and the hydrolysis of the resulting phosphinate esters are fundamental transformations. Understanding these mechanisms is vital for the synthesis and application of these compounds.

The acid-catalyzed esterification of this compound with an alcohol is analogous to the Fischer esterification of carboxylic acids. The reaction is an equilibrium process driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the following key steps:

Protonation of the Phosphoryl Oxygen: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the phosphoryl oxygen (P=O) of the phosphinic acid. organic-chemistry.orgchemistrysteps.com This protonation increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated phosphorus atom. This leads to the formation of a pentacoordinate intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups on the phosphorus intermediate. This transfer converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the P=O double bond.

Deprotonation: The protonated ester is then deprotonated by a base (e.g., another alcohol molecule or the conjugate base of the acid catalyst) to yield the final phosphinate ester and regenerate the acid catalyst. byjus.com

Direct esterification can sometimes be challenging for phosphinic acids, and alternative methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to the corresponding phosphinic chloride are also employed. researchgate.net

The hydrolysis of phosphinate esters can be catalyzed by various enzymes, most notably lipases and phosphotriesterases (PTE). tamu.edunih.gov These biocatalytic methods offer high selectivity and operate under mild conditions.

Lipase-Catalyzed Hydrolysis: Lipases are widely used for the hydrolysis of esters. The mechanism of lipase-catalyzed hydrolysis of a phosphinate ester involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site. thieme-connect.de

Step 1: Acylation (Formation of Acyl-Enzyme Intermediate): The serine hydroxyl group, activated by the histidine-aspartate relay system, acts as a nucleophile and attacks the phosphorus atom of the phosphinate ester. This forms a tetrahedral intermediate which then collapses to release the alcohol portion of the ester, leaving a phosphinoyl-enzyme intermediate.

Step 2: Deacylation (Hydrolysis): A water molecule enters the active site and is activated by the histidine residue. The activated water molecule then attacks the phosphorus atom of the phosphinoyl-enzyme intermediate. This leads to another tetrahedral intermediate which breaks down to release the phosphinic acid and regenerate the free enzyme.

Phosphotriesterase (PTE)-Catalyzed Hydrolysis: PTEs are highly efficient in hydrolyzing organophosphorus compounds. Their active site typically contains two divalent metal ions (often Zn²⁺) bridged by a hydroxide (B78521) ion. tamu.edu

The proposed mechanism involves:

Substrate Binding: The phosphinate ester binds to the active site, with the phosphoryl oxygen coordinating to one or both of the metal ions.

Nucleophilic Attack: The bridging hydroxide ion, activated by the metal centers, acts as a potent nucleophile and attacks the phosphorus atom.

Transition State Stabilization: The resulting pentacoordinate transition state is stabilized by the metal ions.

Product Release: The P-O bond of the ester is cleaved, and the alcohol and the phosphinic acid are released from the active site.

Enzymatic hydrolysis can be highly stereoselective, allowing for the kinetic resolution of racemic phosphinate esters. tamu.edu

| Enzyme Type | Active Site Feature | General Mechanism | Key Advantage |

|---|---|---|---|

| Lipase | Ser-His-Asp Catalytic Triad | Covalent catalysis via phosphinoyl-enzyme intermediate | Broad substrate scope, commercially available. researchgate.net |

| Phosphotriesterase (PTE) | Binuclear Metal Center (e.g., Zn²⁺) | Metal-activated hydroxide nucleophilic attack | Extremely high catalytic efficiency for organophosphorus compounds. tamu.edu |

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of this compound derivatives can lead to the formation of cyclic phosphorus-containing structures. These reactions are often governed by the substitution pattern of the molecule and the reaction conditions.

While specific intramolecular rearrangements for this compound itself are not well-documented, analogous systems suggest potential pathways. For instance, a derivative containing a hydroxyl group at an appropriate position could potentially undergo a phospha-Brook type rearrangement, which involves the migration of a phosphinoyl group from a carbon to an oxygen atom.

More plausibly, derivatives of this compound could be designed to undergo intramolecular cyclization. For example, an acid-catalyzed intramolecular reaction could occur between the phosphinic acid moiety and one of the aromatic rings, analogous to a Friedel-Crafts reaction, to form a fused ring system. Such cyclizations can be promoted by steric factors, a phenomenon known as the Thorpe-Ingold effect or gem-dialkyl effect. wikipedia.orglucp.net This principle states that the presence of bulky groups on the carbon chain connecting two reactive centers can accelerate intramolecular reactions. chem-station.com The bulky groups decrease the internal bond angle, bringing the reactive termini closer together and increasing the probability of a cyclization event. chem-station.com In a hypothetical derivative of this compound, substitution on the ethyl backbone could favor an intramolecular cyclization onto either the benzyl (B1604629) or phenylethyl aromatic ring.

The feasibility of such cyclizations would depend on the length and flexibility of the linker between the reactive groups, with the formation of 5- and 6-membered rings being generally favored.

Investigating Selectivity in Reactions (e.g., Stereo-, Regio-)

The stereochemical and regiochemical outcomes of reactions involving this compound and its precursors are critical determinants of its potential applications, particularly in fields where specific molecular geometries are required for biological activity or material properties. Research into the transformations of this phosphinic acid has revealed nuanced selectivity, which is influenced by the reaction type, catalysts, and substrate structure.

Stereoselectivity at the Phosphorus Center

The phosphorus atom in this compound is a stereocenter, and the synthesis of enantiomerically pure forms of this and related P-chiral phosphinic acids is a significant area of investigation. The spatial arrangement of the benzyl, 2-phenylethyl, hydroxyl, and oxo groups around the phosphorus atom can lead to distinct enantiomers with potentially different biological activities.

One of the primary methods for introducing chirality at the phosphorus center is through the diastereoselective synthesis of phosphinic peptide analogues. For instance, in the synthesis of phosphinic peptides that include a (R)-1-amino-2-phenylethyl moiety attached to the phosphorus, the chirality of the amino acid can influence the stereochemical outcome at the phosphorus atom, leading to the formation of diastereomers. These diastereomers can often be separated by chromatographic techniques, and their absolute configurations can be determined by spectroscopic methods and comparison with known compounds. The successful separation and characterization of such diastereomers underscore the feasibility of accessing stereochemically defined derivatives of this compound.

The inherent chirality of similar phosphinic acids has been confirmed through crystallographic studies. For example, the crystal structure of the closely related benzyl(phenyl)phosphinic acid has been resolved, showing that the compound crystallizes as an enantiomerically pure form with the phosphorus atom possessing an R configuration in the analyzed crystal. nih.gov This demonstrates the stability of the stereocenter at the phosphorus atom.

While direct asymmetric synthesis of this compound is not extensively documented, broader methodologies in organophosphorus chemistry offer pathways to achieving stereoselectivity. Chiral phosphoric acid catalysts, for example, have been successfully employed in a variety of enantioselective transformations, highlighting a potential strategy for the asymmetric synthesis of P-chiral phosphinic acids. researchgate.netnih.gov

In reactions such as the aza-Pudovik reaction to form α-amino-benzylphosphinates, the products are often obtained as diastereomeric mixtures. mdpi.com The ratio of these diastereomers is dependent on the specific reactants and reaction conditions, and achieving high diastereoselectivity can be challenging.

Table 1: Diastereomeric Ratio in the Synthesis of Alkyl (α-Alkylamino-arylmethyl-)phenylphosphinates via Aza-Pudovik Reaction

| Entry | Amine | Aldehyde | Alkyl Phenyl-H-phosphinate | Diastereomeric Ratio |

| 1 | Benzylamine | Benzaldehyde (B42025) | Ethyl | Not specified, obtained as a mixture |

| 2 | Butylamine | Benzaldehyde | Butyl | Not specified, obtained as a mixture |

| 3 | Benzylamine | 4-Chlorobenzaldehyde | Ethyl | Not specified, obtained as a mixture |

This table illustrates that the aza-Pudovik reaction, a potential route to derivatives of the target compound, often results in mixtures of diastereomers, indicating a need for further optimization to achieve high stereoselectivity. mdpi.com

Regioselectivity in P-C Bond Formation

The synthesis of this compound involves the formation of two distinct phosphorus-carbon bonds. The regioselectivity of these bond-forming reactions is crucial for obtaining the desired chemical structure.

One key synthetic route involves the hydrophosphinylation of alkenes, such as styrene (B11656), with a phosphinic acid precursor. The regioselectivity of this addition determines whether the phosphorus atom attaches to the α- or β-carbon of the styrene. Palladium-catalyzed hydrophosphorylation of styrenes has been shown to proceed with high regioselectivity, typically favoring the branched product (Markovnikov adduct), which would lead to a 1-phenylethyl group rather than the desired 2-phenylethyl group. organic-chemistry.org However, control of regioselectivity to favor the linear product (anti-Markovnikov adduct) can be achieved with certain catalytic systems, which is essential for the synthesis of the 2-phenylethyl moiety. organic-chemistry.org

Table 2: Regioselectivity in the Palladium-Catalyzed Hydrophosphorylation of Styrene

| Catalyst System | Ligand | Solvent | Ratio of Linear to Branched Product |

| Pd(OAc)2 | dppf | Toluene | Varies with conditions |

| PdCl2(dppf) | None | THF | Varies with conditions |

This table provides a conceptual overview of factors influencing the regioselectivity of styrene hydrophosphorylation, a key step in forming the 2-phenylethyl group. The specific ratios depend on detailed experimental conditions. organic-chemistry.org

Another important reaction is the alkylation of an H-phosphinate ester or a related precursor with a benzyl halide. This reaction is generally a straightforward nucleophilic substitution and is highly regioselective, with the benzyl group attaching directly to the phosphorus atom. nih.gov

Furthermore, in reactions involving electrophilic attack on the aromatic rings of the benzyl or phenylethyl groups, the existing phosphinic acid moiety can act as a directing group. While specific studies on this compound are limited, in general, the regioselectivity of such electrophilic aromatic substitutions would be governed by the electronic properties of the phosphinic acid group and the other substituents on the aromatic ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of Benzyl 2 Phenylethyl Phosphinic Acid and Its Derivatives

Theoretical and Computational Investigations of Benzyl 2 Phenylethyl Phosphinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like benzyl(2-phenylethyl)phosphinic acid. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such information is crucial for understanding the molecule's stability, its potential for engaging in chemical reactions, and its interaction with other chemical species. For instance, the calculated atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT Calculation Outputs for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and solubility. |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and the energy barriers between them. By mapping the potential energy surface, researchers can determine the lowest energy conformations (global and local minima) and the transition states that connect them. This understanding is fundamental for predicting how the molecule might bind to a biological target or how it will behave in different environments.

Solvation Models and pKa Prediction

The behavior of this compound in a solution, particularly in a biological context, is heavily influenced by its interaction with the solvent. Solvation models, both explicit (where individual solvent molecules are considered) and implicit (where the solvent is treated as a continuum), can be used to simulate these interactions. A key property that can be predicted using these models is the acid dissociation constant (pKa). The pKa value is critical as it determines the charge state of the phosphinic acid group at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological macromolecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational flexibility, vibrational motions, and interactions of this compound with its surroundings, such as water molecules or a lipid bilayer. These simulations can offer a more realistic picture of the molecule's behavior in a physiological environment compared to static quantum chemical calculations.

Ligand-Protein Interactions and Molecular Docking Studies (for enzyme binding)

To investigate the potential of this compound as an enzyme inhibitor, molecular docking studies are employed. These computational techniques predict the preferred orientation of the molecule when it binds to the active site of a target protein. By evaluating the binding affinity and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), researchers can gain insights into the mechanism of inhibition. The results of docking studies can guide the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding to the enzyme's active site. |

| Key Interacting Residues | Arg124, His245, Tyr78 | Specific amino acids in the active site forming crucial bonds. |

| Type of Interactions | Hydrogen bond with Arg124, Pi-pi stacking with Tyr78 | The nature of the forces stabilizing the ligand-protein complex. |

Applications and Research Perspectives of Benzyl 2 Phenylethyl Phosphinic Acid in Advanced Chemical Systems

Design and Synthesis of Enzyme Inhibitors

The core of benzyl(2-phenylethyl)phosphinic acid's utility lies in its application as a foundational structure for enzyme inhibitors. The tetrahedral geometry and electronic properties of the phosphinic acid group are pivotal to its function.

Mimicry of Transition States in Proteases

Enzymes function by stabilizing a high-energy transition state of a reaction, thereby lowering the activation energy. wikipedia.org Compounds that can mimic this transition state but are not susceptible to the enzymatic reaction can act as powerful inhibitors by binding tightly to the enzyme's active site. wikipedia.orgresearchgate.net Phosphinic peptides, which incorporate a phosphinic acid moiety in place of a scissile peptide bond, are designed as transition state analogues. nih.gov

The phosphinic acid group in structures like this compound is an excellent mimic of the tetrahedral gem-diolate intermediate formed during the hydrolysis of a peptide bond by proteases. researchgate.nettandfonline.com This structural and electronic similarity allows it to bind with high affinity to the active site, effectively blocking the enzyme's catalytic activity. nih.gov This high affinity is attributed not just to strong zinc chelation in metalloproteases, but to an optimized network of interactions that replicate the transition state. nih.gov

Inhibition of Metalloaminopeptidases and Aspartic Acid Proteinases

The transition state analogue approach has been successfully applied to inhibit distinct classes of proteases, including metalloaminopeptidases and aspartic acid proteinases.

Metalloaminopeptidases: These enzymes contain a metal ion, typically zinc, in their active site, which is crucial for catalysis. Organophosphorus compounds, particularly phosphinic pseudopeptides, have been instrumental in the study of these enzymes. nih.gov The phosphinate group is a weaker zinc complexing moiety compared to others, but its strength lies in its tetrahedral geometry that mimics the transition state. nih.gov Analogues based on a 2-phenylethyl P1 side chain have been synthesized and shown to be moderate to potent inhibitors of various metalloaminopeptidases, including human alanyl aminopeptidase (B13392206) (APN) and leucine (B10760876) aminopeptidase (LAP). mdpi.comresearchgate.netnih.gov

Aspartic Acid Proteinases: This class of enzymes utilizes two aspartic acid residues for the catalytic cleavage of peptide substrates. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The generally accepted mechanism involves the activation of a water molecule by the two aspartate residues, which then attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Phosphinic acid-containing peptides can act as potent inhibitors by mimicking this tetrahedral intermediate. For example, a phosphinic acid tetrapeptide was found to be a powerful, slow-binding inhibitor of pepsin, an aspartic protease. tandfonline.com

Targeting Specific Enzymes (e.g., HIV-1 Protease, ACE, MMPs)

The versatility of the phosphinic acid scaffold has been exploited to design inhibitors for a range of specific and pharmacologically relevant enzymes.

HIV-1 Protease: As an aspartic protease, HIV-1 protease is a critical target for antiretroviral therapy. nih.govmdpi.com It functions as a homodimer, with two catalytic aspartic acid residues at the interface. nih.gov Phosphinate-based inhibitors have been developed as potent competitive inhibitors of this enzyme. nih.gov A key interaction involves the phosphinate oxygens and the catalytic aspartates in the enzyme's active site. nih.gov The design of these inhibitors often focuses on mimicking the transition state of the viral polyprotein cleavage. youtube.com

Angiotensin-Converting Enzyme (ACE): ACE is a zinc metalloprotease and a key regulator of blood pressure. frontiersin.org Fosinopril, an established ACE inhibitor, is a prodrug whose active form, fosinoprilat, contains a phosphinic acid group. frontiersin.orgnih.gov This moiety binds to the active site zinc ion, contributing to the potent inhibition of the enzyme. frontiersin.org The development of phosphinyloxyacyl proline inhibitors further demonstrates the effectiveness of this chemical class against ACE. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like cancer and arthritis. nih.gov Phosphinic acid-based inhibitors have been investigated for their potential to target specific MMPs. For instance, inhibitors with a P(1)' phenethyl group and a P(2) benzyl (B1604629) group have shown high potency and selectivity for MMP-13 over other MMPs like MMP-1. nih.gov Phosphinic peptides are recognized as effective transition state analog inhibitors of MMPs. nih.gov

Structure-Activity Relationship (SAR) Studies via Analogues

SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For phosphinic acid-based inhibitors, these studies often involve modifying the side chains that interact with the enzyme's subsites.

In the context of MMP-13 inhibitors, independent variation of substituents on the P(1)' phenethyl and P(2) benzyl groups led to significant improvements in potency. Combining the optimized groups into a single molecule resulted in an inhibitor with a 4.5 nM IC50 against MMP-13 and a 270-fold selectivity over MMP-1. nih.gov Similarly, for metalloaminopeptidase inhibitors, diversifying the P1' residue through heteroatom modifications on N-benzyl substituents has been explored to probe the enzyme's S' pockets. nih.gov These studies provide critical insights into the structural requirements for effective binding and inhibition.

| Enzyme Target | Structural Modification | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| MMP-13 | Variation of substituents on P(1)' phenethyl and P(2) benzyl groups | Improved potency (up to 3-fold for each group); combined improvements led to a 4.5 nM IC50 and 270-fold selectivity over MMP-1. | nih.gov |

| Metalloaminopeptidases (e.g., APN) | Introduction of halogen and nitro-substituents on N-benzyl P1' residues | Potent submicromolar activity (Ki = 102 nM for a 4-Br derivative against human APN). | mdpi.comresearchgate.net |

| ACE | Variation of P1' residue in phosphinyloxyacyl proline inhibitors | An aminobutyl side chain was found to be essential for oral activity. | nih.gov |

Development of Prodrug Strategies

Despite their potency, phosphinic acid-based inhibitors often face challenges related to their pharmacological properties. The polar, charged phosphonic/phosphinic acid group can limit cell membrane permeability and oral bioavailability. frontiersin.org Prodrug strategies are employed to temporarily mask this polar group, improving the drug's delivery to its target. mdpi.com

Enhancing Biochemical Stability and Permeability

The primary goal of a prodrug approach for phosphinic acids is to convert the acidic moiety into a more lipophilic group, such as an ester. frontiersin.orgresearchgate.net This masking increases the molecule's ability to cross biological membranes. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active phosphinic acid inhibitor at the site of action. frontiersin.org

Design of Cleavable Esters for Active Drug Release

Phosphinic acids, including this compound, possess a P-OH moiety that is typically negatively charged at physiological pH. nih.gov This polarity can hinder their ability to permeate cell membranes, limiting their bioavailability as therapeutic agents. nih.govnih.gov To overcome this challenge, a common strategy is to mask the acidic phosphinic group by converting it into an ester, creating a prodrug. nih.govnih.gov These esters are designed to be chemically stable until they reach the target site, where they are cleaved by enzymes to release the active phosphinic acid drug. nih.gov

The design of these cleavable esters involves selecting promoieties that are biocompatible and can be efficiently hydrolyzed in vivo. Various ester-based prodrug strategies have been developed for phosphorus-containing drugs, which are applicable to phosphinates.

Table 1: Common Ester Prodrug Strategies for Phosphorus-Containing Acids

| Prodrug Type | Cleavage Mechanism | Key Features |

|---|---|---|

| Acyloxyalkyl Esters | Esterase-mediated hydrolysis | Widely used, cleavage rate can be tuned by modifying the acyl and alkyl groups. |

| Phosphonodiamidates | Phosphoramidase-mediated hydrolysis | Often used for acyclic nucleosides, can enhance cell penetration. nih.gov |

| Amino Acid Conjugates | Peptidase-mediated hydrolysis | Can utilize amino acid transporters for improved uptake. |

| POC (Pivaloyloxymethyl) Esters | Sequential enzymatic cleavage | A common strategy to increase oral absorption and tissue permeability. nih.gov |

This prodrug approach allows the polar phosphinic acid to traverse cellular barriers in its neutral ester form, subsequently releasing the active therapeutic agent intracellularly. nih.gov

Sugar-Functionalized Phosphinates for Targeted Delivery

Another advanced strategy to improve the drug delivery characteristics of phosphinic acids is through conjugation with sugar moieties. nih.gov Sugar-based molecules can enhance the water solubility of the parent compound and can be used to target specific tissues or cells that have a high density of glucose transporters. nih.gov This approach combines the therapeutic potential of the phosphinate with the biocompatibility and targeting capabilities of carbohydrates.

The synthesis of these sugar-phosphinate conjugates involves the esterification of the phosphinic acid with a suitably protected sugar derivative. nih.gov Research has demonstrated efficient, metal-free methods for this esterification, making the synthesis more practical and scalable. nih.gov By attaching a sugar moiety, the resulting glycosyl-phosphinate conjugate can exhibit enhanced drug delivery properties, potentially improving efficacy and reducing off-target effects. nih.gov

Key Advantages of Sugar-Functionalization:

Enhanced Solubility: The inherent hydrophilicity of sugars improves the aqueous solubility of the phosphinate drug candidate. nih.gov

Targeted Delivery: Sugars can be recognized by specific transporters on cell surfaces, enabling targeted delivery to particular tissues, such as tumors or the brain. nih.gov

Improved Permeability: Despite the addition of a polar group, specific transporter-mediated uptake can overcome membrane permeability issues. nih.gov

Role in Catalysis

The acidic nature of the P-OH group in phosphinic acids allows them to function as Brønsted acid catalysts in various organic transformations. This catalytic activity is a key feature of the broader class of phosphorus-based acids, including the well-studied chiral phosphoric acids. scispace.comnih.gov

Organocatalysis with Phosphinic Acid Catalysts

Phosphinic acids can act as effective organocatalysts, facilitating reactions by activating substrates through hydrogen bonding. scispace.com Chiral phosphoric acids, a related class, are known to act as bifunctional catalysts, activating nucleophiles and electrophiles simultaneously to promote reactions and control stereochemistry. beilstein-journals.org This principle of activation via hydrogen bonds is directly applicable to phosphinic acids like this compound. They can participate in a variety of transformations, including additions to imines and other reactions requiring proton transfer or electrophile activation. scispace.com

Enantioselective Catalytic Applications

The development of chiral P-stereogenic phosphinic acids and their derivatives is a significant area of research. acs.org These chiral molecules have immense potential in asymmetric catalysis, where they can be used to create enantiomerically pure products. acs.orgrsc.org Catalytic methods, such as the enantioselective desymmetrization of prochiral phosphinic acids, have been developed to synthesize these valuable chiral P(V) compounds. acs.org

In the context of catalysis, chiral phosphinic acids can create a chiral environment that influences the stereochemical outcome of a reaction. beilstein-journals.org This is often achieved through the formation of well-defined hydrogen-bonded intermediates with the substrate, which guides the approach of the reagent to one of the two enantiotopic faces of the substrate. scispace.comnih.gov While much of the pioneering work has been done with chiral phosphoric acids, the underlying principles are transferable to chiral phosphinic acids, highlighting their potential for developing new enantioselective catalytic systems. nih.govbeilstein-journals.org

Table 2: Examples of Reactions Catalyzed by Phosphorus-Based Acids

| Reaction Type | Catalyst Class | Role of Catalyst |

|---|---|---|

| Friedel-Crafts Addition | Chiral Phosphoric Acid | Activates imino phosphonate (B1237965) for nucleophilic attack by indoles or pyrroles. researchgate.net |

| Povarov Cycloaddition | Chiral Phosphoric Acid | Promotes cycloaddition of imines and dienophiles to form tetrahydroquinolines. beilstein-journals.org |

| Aza-Pudovik Reaction | N/A (Substrate) | Addition of H-phosphinates to imines to form α-aminophosphinates. mdpi.com |

| Atroposelective C-H Amination | Chiral Phosphoric Acid | Controls axial chirality in the synthesis of N-arylcarbazoles. beilstein-journals.org |

Use as Building Blocks in Complex Molecule Synthesis

Unsymmetrical phosphinic acids like this compound are valuable building blocks for the synthesis of more complex molecules, particularly those with biological applications. researchgate.netkent.ac.uk They serve as precursors to phosphinic peptides, which are potent enzyme inhibitors because the phosphinic moiety acts as a stable mimic of the tetrahedral transition state of amide bond hydrolysis. researchgate.netkent.ac.uk

The synthesis of these compounds often involves sequential P-C bond formations, starting from simpler phosphorus precursors like H-phosphinates. researchgate.netresearchgate.net The ability to introduce two different organic substituents (e.g., a benzyl group and a phenylethyl group) onto the phosphorus atom is crucial for creating structurally diverse and functionally specific molecules. acs.org Once synthesized, the phosphinic acid can be incorporated into larger structures, such as peptide analogues, to target specific enzymes like matrix metalloproteinases (MMPs) or angiotensin-converting enzyme (ACE). researchgate.netkent.ac.uk

Integration into Supramolecular Chemistry and Materials Science (e.g., Hydrogels)

The phosphinic acid group is an excellent hydrogen bond donor and acceptor. researchgate.netnih.gov This property is fundamental to its role in supramolecular chemistry, where non-covalent interactions are used to assemble molecules into larger, ordered structures. rsc.org The O-H···O=P hydrogen bonds between phosphinic acid molecules are particularly strong and directional, leading to the formation of chains or networks in the solid state. researchgate.netnih.gov

This capacity for self-assembly through hydrogen bonding makes phosphinic acids attractive components for designing novel soft materials like hydrogels. rsc.org Supramolecular hydrogels are three-dimensional networks of polymer chains held together by dynamic, non-covalent interactions. rsc.orgmdpi.com By incorporating phosphinic acid functionalities into polymer backbones, it is possible to create hydrogels where the cross-linking is mediated by strong hydrogen bonds. These materials can exhibit interesting properties such as stimuli-responsiveness and self-healing, which arise from the reversible nature of the non-covalent cross-links. rsc.org The integration of molecules like this compound or its derivatives into polymer systems could therefore lead to the development of advanced functional materials. researchgate.net

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient and selective synthetic routes is paramount for the broader investigation and application of Benzyl(2-phenylethyl)phosphinic acid. While classical methods for creating P-C bonds exist, researchers are actively exploring novel methodologies to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric byproducts.